Antitumor agent-56
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-56 involves multiple steps, primarily focusing on the modification of triptolideThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound is still under research and development. the focus is on optimizing the synthetic route to ensure high yield and purity while minimizing the use of hazardous chemicals. The use of environmentally friendly solvents and recyclable catalysts is being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Antitumor agent-56 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups, enhancing the compound’s stability and activity.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles to replace specific atoms or groups within the molecule.
Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced antitumor and anti-inflammatory properties. These derivatives are further tested for their efficacy in inhibiting tumor growth .
Scientific Research Applications
Antitumor agent-56 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound to study the effects of various chemical modifications on its biological activity. Researchers explore different synthetic routes and reaction conditions to optimize its properties .
Biology: In biological research, this compound is studied for its effects on cellular processes, including apoptosis and cell cycle regulation. It is used to investigate the molecular mechanisms underlying its antitumor and anti-inflammatory activities .
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for treating various types of cancer, including melanoma. Clinical trials are underway to evaluate its safety and efficacy in humans .
Industry: In the pharmaceutical industry, this compound is being developed as a drug candidate for cancer therapy. Efforts are being made to scale up its production and develop formulations that enhance its bioavailability and therapeutic efficacy .
Mechanism of Action
Antitumor agent-56 exerts its effects through multiple mechanisms. It primarily targets the mitochondria of tumor cells, disrupting their function and inducing apoptosis. The compound also inhibits key signaling pathways involved in tumor growth and survival, such as the PI3K/AKT and MAPK pathways. Additionally, this compound modulates the immune response, enhancing the body’s ability to recognize and destroy cancer cells .
Comparison with Similar Compounds
Triptolide: The parent compound of antitumor agent-56, known for its potent antitumor and anti-inflammatory properties.
Paclitaxel: Another well-known antitumor agent that stabilizes microtubules and inhibits cell division.
Camptothecin: An alkaloid with remarkable antitumor effects, known for its ability to interfere with DNA topoisomerase I.
Uniqueness of this compound: this compound stands out due to its ability to release nitric oxide, which enhances its antitumor and anti-inflammatory activities. This unique feature makes it a promising candidate for further development as a therapeutic agent .
Properties
Molecular Formula |
C28H28N2O10S |
---|---|
Molecular Weight |
584.6 g/mol |
IUPAC Name |
(1S,2S,4S,5S,7S,8R,9R,11S,13S)-8-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one |
InChI |
InChI=1S/C28H28N2O10S/c1-13(2)26-19(38-26)20-28(39-20)25(3)10-9-15-16(12-35-23(15)31)17(25)11-18-27(28,37-18)24(26)36-21-22(30(32)40-29-21)41(33,34)14-7-5-4-6-8-14/h4-8,13,17-20,24H,9-12H2,1-3H3/t17-,18-,19-,20-,24+,25-,26-,27+,28+/m0/s1 |
InChI Key |
BUZVFODFRFFHIW-DAFAKIBTSA-N |
Isomeric SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OC8=NO[N+](=C8S(=O)(=O)C9=CC=CC=C9)[O-])O7)COC6=O)C |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OC8=NO[N+](=C8S(=O)(=O)C9=CC=CC=C9)[O-])O7)COC6=O)C |
Origin of Product |
United States |
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